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Cat. No.: B12397365

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated
Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the RAS-RAF-MEK-ERK
signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for
cancers with mutations in this pathway.[1][3] These application notes provide a summary of the
preclinical pharmacokinetic (PK) properties of SHR2415 and detailed protocols for its
evaluation in various animal models.

Data Presentation

The pharmacokinetic profile of SHR2415 has been evaluated in mice, rats, and dogs following
both intravenous (1V) and oral (p.0.) administration. The compound exhibits favorable
pharmacokinetic properties across these species, including high oral bioavailability.[3]

Table 1: Intravenous Pharmacokinetic Parameters of
SHR2415

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12397365?utm_src=pdf-interest
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.2c00029
https://pubmed.ncbi.nlm.nih.gov/35450372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.2c00029
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

. Dose CL AUC

Species ) Vss (L/kg) t1/2 (h)
(mgl/kg) (mL/min/kg) (ng/h/mL)

Mouse 1 10.1 1.1 1.9 1650
Rat 1 12.3 15 2.1 1354
Dog 0.5 4.5 1.2 4.1 1852
Data
extracted
from Li X, et
al. ACS Med
Chem Lett.
2022;13(4):7
01-706.[3]

Species Tmax (h) F (%)
(mglkg) (ng/mL) (ng/himL)

Mouse 2 875 1.0 2995 90.8

Rat 2 453 2.0 2735 101.0

Dog 2 621 1.0 3741 101.0

Data
extracted
from Li X, et
al. ACS Med
Chem Lett.
2022;13(4):7
01-706.[3]

Signaling Pathway

SHR2415 targets the ERK1 and ERK2 kinases, which are central components of the mitogen-
activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated
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in cancer due to mutations in upstream proteins like RAS and RAF.
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Figure 1: SHR2415 Mechanism of Action in the MAPK Pathway.

Experimental Protocols

The following are detailed protocols for conducting preclinical pharmacokinetic studies of

SHR2415. These are representative protocols based on standard methodologies and the key

parameters reported for SHR2415.

Protocol 1: In Vivo Pharmacokinetic Study

1.

Animal Models:

Species: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.

Health Status: Healthy, specific-pathogen-free.

Acclimation: Animals should be acclimated to the facility for at least one week prior to the
study.

Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour
light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be
fasted overnight before oral administration.

. Dosing Formulation:

Intravenous (IV): Dissolve SHR2415 in a vehicle suitable for intravenous injection (e.g., 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the desired concentration.

Oral (p.o.): Prepare a suspension or solution of SHR2415 in a suitable oral gavage vehicle
(e.g., 0.5% methylcellulose in water) to the desired concentration.

. Administration:

IV Administration:

o Mouse and Rat: Administer a single bolus dose of 1 mg/kg via the tail vein.

o Dog: Administer a single bolus dose of 0.5 mg/kg via a cephalic vein.
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Oral Administration:

o Mouse, Rat, and Dog: Administer a single dose of 2 mg/kg via oral gavage.

. Blood Sampling:

Schedule: Collect serial blood samples at appropriate time points to adequately define the
plasma concentration-time profile. Suggested time points include:

o 1V:0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

o p.0.:0.25,0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Collection:

o Mice: Collect approximately 50 uL of blood per time point via saphenous or submandibular
vein puncture into tubes containing an anticoagulant (e.g., K2ZEDTA).

o Rats: Collect approximately 100-200 pL of blood per time point via the jugular vein or tail
vein into tubes containing an anticoagulant.

o Dogs: Collect approximately 1 mL of blood per time point from a cephalic or jugular vein
into tubes containing an anticoagulant.

Processing: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate
the plasma. Store the plasma samples at -80°C until analysis.

. Bioanalytical Method:

Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method
for the quantification of SHR2415 in plasma samples.

. Pharmacokinetic Analysis:

Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin)
to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
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Figure 2: Experimental Workflow for Preclinical PK Studies.
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Protocol 2: Bioanalytical Method for SHR2415 in Plasma

1. Sample Preparation:
e Thaw plasma samples on ice.

o Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 3
volumes) containing an internal standard to a specific volume of plasma (e.g., 50 pL).

» Vortex mix the samples to ensure complete protein precipitation.

o Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated
proteins.

o Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System:

e Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable
of gradient elution.

o Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pum).
o Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Flow Rate: A typical flow rate would be 0.4 mL/min.

o Gradient: Develop a gradient to ensure adequate separation of SHR2415 and the internal
standard from endogenous plasma components.

e Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray
ionization (ESI+) mode.

o Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-
product ion transitions for SHR2415 and the internal standard.

3. Method Validation:
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e The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA
or EMA) for selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery,
matrix effect, and stability (freeze-thaw, short-term, and long-term).

4. Data Analysis:

e Quantify the concentration of SHR2415 in the unknown samples by comparing the peak area
ratio of the analyte to the internal standard against a calibration curve prepared in the same
biological matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12397365?utm_src=pdf-body
https://www.benchchem.com/product/b12397365?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.2c00029
https://pubmed.ncbi.nlm.nih.gov/35450372/
https://pubmed.ncbi.nlm.nih.gov/35450372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9014502/
https://www.benchchem.com/product/b12397365#pharmacokinetic-analysis-of-shr2415-in-preclinical-models
https://www.benchchem.com/product/b12397365#pharmacokinetic-analysis-of-shr2415-in-preclinical-models
https://www.benchchem.com/product/b12397365#pharmacokinetic-analysis-of-shr2415-in-preclinical-models
https://www.benchchem.com/product/b12397365#pharmacokinetic-analysis-of-shr2415-in-preclinical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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